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Abstract
Antibacterial agent 104, also identified as Compound 7 in seminal research, is a novel semi-

synthetic pleuromutilin derivative with the CAS number 2095612-29-4. This document provides

a comprehensive technical overview of its chemical properties, mechanism of action, and

biological activities. Characterized by a substituted 1,2,3-triazole moiety on the C14 side chain,

this compound has demonstrated significant antibacterial efficacy, particularly against drug-

resistant Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus

(MRSA). This guide consolidates available quantitative data, details key experimental protocols

for its synthesis and evaluation, and visualizes its mechanism of action and experimental

workflows.
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Property Value Reference

Chemical Name Antibacterial agent 104 [1]

Synonym Compound 7 [1]

CAS Number 2095612-29-4 [1]

Molecular Formula C₂₈H₃₉NO₄S [2]

Molecular Weight 485.68 g/mol [2]

Class Pleuromutilin Antibiotic [1]

Antibacterial Spectrum and Potency
Antibacterial agent 104 exhibits potent activity against a range of Gram-positive bacteria,

including clinically significant resistant strains. Its efficacy is attributed to its unique structural

modifications on the pleuromutilin scaffold.

Table 2.1: In Vitro Minimum Inhibitory Concentrations
(MICs)
The antibacterial potency was determined using the broth microdilution method following

Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest

concentration of the agent that completely inhibits visible bacterial growth.

Bacterial Strain MIC (μg/mL)

Staphylococcus aureus (MRSA, ATCC 43300) 0.125 - 2

Staphylococcus aureus (ATCC 29213) 0.125 - 2

Staphylococcus aureus (AD 3, Clinical Isolate) 0.125 - 2

Staphylococcus aureus (144, Clinical Isolate) 0.125 - 2

Escherichia coli (ATCC 25922) >64
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Data derived from studies on novel pleuromutilin derivatives possessing 1,2,3-triazole

moieties[1].

Mechanism of Action
As a pleuromutilin derivative, Antibacterial agent 104 targets the bacterial ribosome, a critical

component of protein synthesis. This mechanism is distinct from many other antibiotic classes,

which contributes to its effectiveness against multi-drug resistant bacteria.

The agent binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This

binding interaction sterically hinders the correct positioning of transfer RNA (tRNA) molecules in

the A- and P-sites, thereby inhibiting the formation of peptide bonds and halting protein

elongation.
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Caption: Mechanism of action of Antibacterial Agent 104.
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The following sections detail the methodologies for the synthesis and biological evaluation of

Antibacterial agent 104.

General Synthesis Workflow
The synthesis of Antibacterial agent 104 (Compound 7) is achieved through a multi-step

process starting from pleuromutilin. A key step involves the introduction of a 1,2,3-triazole

moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a

"click reaction."
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CuAAC 'Click' Reaction

Substituted Terminal Alkyne

Click to download full resolution via product page

Caption: General synthesis workflow for Antibacterial Agent 104.

Protocol for Synthesis:

Tosylation of Pleuromutilin: Pleuromutilin is reacted with p-toluenesulfonyl chloride (TsCl) in

the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like

dichloromethane (DCM) at 0 °C to room temperature to yield 22-O-tosylpleuromutilin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12416148?utm_src=pdf-body
https://www.benchchem.com/product/b12416148?utm_src=pdf-body
https://www.benchchem.com/product/b12416148?utm_src=pdf-body-img
https://www.benchchem.com/product/b12416148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azidation: The resulting tosylated intermediate is then treated with sodium azide (NaN₃) in a

polar aprotic solvent such as dimethylformamide (DMF) to produce 22-azidopleuromutilin via

nucleophilic substitution.

Click Reaction (CuAAC): 22-azidopleuromutilin is reacted with the appropriate terminal

alkyne in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a

reducing agent like sodium ascorbate) in a solvent mixture (e.g., t-BuOH/H₂O) to yield the

final product, Antibacterial agent 104.

Purification: The final compound is purified using column chromatography on silica gel.

In Vitro Antibacterial Susceptibility Testing
Protocol: Broth Microdilution Assay (CLSI Guidelines)

Bacterial Culture Preparation: Bacterial strains are cultured overnight on appropriate agar

plates (e.g., Mueller-Hinton Agar). Colonies are then used to prepare a bacterial suspension

equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). This suspension is

further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the

test wells.

Compound Dilution: Antibacterial agent 104 is dissolved in dimethyl sulfoxide (DMSO) to

create a stock solution. A series of two-fold serial dilutions are then prepared in MHB in a 96-

well microtiter plate.

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the

microtiter plate containing the serially diluted compound.

Controls: A positive control (bacteria in broth without the agent) and a negative control (broth

only) are included.

Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of bacteria.

Cytotoxicity Assay
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Protocol: MTT Assay against RAW 264.7 Macrophage Cells

Cell Seeding: RAW 264.7 murine macrophage cells are seeded into a 96-well plate at a

density of 1 x 10⁵ cells/well and allowed to adhere overnight in a CO₂ incubator (37°C, 5%

CO₂).

Compound Treatment: The culture medium is replaced with fresh medium containing various

concentrations of Antibacterial agent 104. A vehicle control (DMSO) is also included.

Incubation: The cells are incubated with the compound for 24-48 hours.

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., acidified

isopropanol or DMSO) is added to dissolve the formazan crystals produced by viable cells.

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Efficacy Evaluation
While specific in vivo data for Compound 7 is not detailed in the primary reference abstract, a

standard murine systemic infection model is typically employed for evaluating pleuromutilin

derivatives.
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Caption: Workflow for a murine systemic infection model.

Protocol: Murine Systemic Infection Model

Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

Infection: Mice are infected via intraperitoneal or intravenous injection with a lethal dose of

MRSA (e.g., 1 x 10⁸ CFU per mouse).
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Treatment: One to two hours post-infection, mice are treated with Antibacterial agent 104
(e.g., at a dose of 20 mg/kg), a vehicle control, or a reference antibiotic (e.g., tiamulin).

Treatment may be administered via oral gavage or intraperitoneal injection.

Monitoring: The survival and general health of the mice are monitored for a period of 7 days.

Endpoint: The primary endpoint is the survival rate in each treatment group at the end of the

observation period.

Conclusion
Antibacterial agent 104 (CAS 2095612-29-4) is a promising pleuromutilin derivative with

potent in vitro activity against challenging Gram-positive pathogens, including MRSA. Its

mechanism of action, targeting the bacterial ribosome, makes it a valuable candidate for further

investigation in the fight against antimicrobial resistance. The provided protocols offer a

foundational framework for the synthesis and evaluation of this and similar compounds. Further

preclinical studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and

safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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